2-Chloro-6-methylnicotinic acid

Description

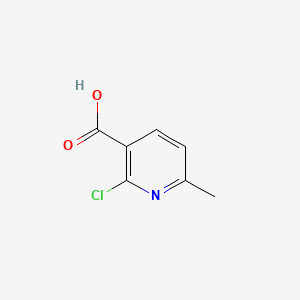

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQXHCHKMFYDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184585 | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30529-70-5 | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30529-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030529705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-methylnicotinic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ6V3KP7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-6-methylnicotinic acid chemical properties

An In-depth Technical Guide to 2-Chloro-6-methylnicotinic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

2-Chloro-6-methylnicotinic acid, with the CAS Number 30529-70-5, is a substituted pyridine carboxylic acid.[1][2] Its structure, featuring a pyridine ring functionalized with a carboxylic acid, a chloro group, and a methyl group, makes it a versatile heterocyclic building block in organic synthesis. The unique electronic and steric properties conferred by these substituents allow for selective chemical modifications, rendering it a valuable intermediate in the synthesis of agrochemicals and, notably, active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in chemical and drug development.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical entity are critical for its application in synthesis and development. These properties dictate the conditions required for reactions, purification, and storage.

Physicochemical Data

The key physical and chemical identifiers for 2-Chloro-6-methylnicotinic acid are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-6-methylpyridine-3-carboxylic acid | [1] |

| CAS Number | 30529-70-5 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Melting Point | 162-164 °C | |

| Appearance | Light yellow or white solid powder | [5] |

| Purity | Typically ≥97-98% | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of 2-Chloro-6-methylnicotinic acid.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven unique carbon signals corresponding to the pyridine ring carbons, the methyl carbon, and the carboxyl carbon.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O (carbonyl) stretch, and various peaks corresponding to the C-Cl, C-N, and C-H bonds within the molecule.[1]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be observed, arising from the ³⁷Cl isotope.[1]

Synthesis and Purification

The most common and efficient synthesis of 2-Chloro-6-methylnicotinic acid involves the chlorination of its hydroxy precursor. This method is widely adopted for its high yield and straightforward procedure.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Chloro-6-methylnicotinic acid.

Detailed Synthesis Protocol

This protocol is based on a well-established method for converting a hydroxypyridine to a chloropyridine.[6]

Materials:

-

2-Hydroxy-6-methylnicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Aqueous ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2-Hydroxy-6-methylnicotinic acid (e.g., 3.6 g, 0.02 mol) with phosphorus oxychloride (e.g., 10 ml).

-

Heating: Heat the reaction mixture to 125 °C for 2 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Causality Insight: POCl₃ serves as both the solvent and the chlorinating agent. The hydroxyl group of the hydroxypyridine attacks the phosphorus atom, leading to a phosphate ester intermediate which is then displaced by a chloride ion to yield the final product. Heating provides the necessary activation energy for this transformation.

-

-

Quenching: After cooling the reaction mixture to room temperature, carefully pour it onto a beaker of crushed ice with stirring. This step hydrolyzes the excess POCl₃ and precipitates the organic product, which is sparingly soluble in water.

-

Self-Validation: The formation of a solid precipitate upon addition to ice is a primary indicator of successful product formation.

-

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water to remove any residual acids.

-

Purification: Recrystallize the crude solid from aqueous ethanol to obtain colorless fine needles of 2-Chloro-6-methylnicotinic acid. A typical yield for this procedure is around 72%.[6]

-

Causality Insight: Recrystallization from a mixed solvent system like aqueous ethanol is effective because the product is soluble in the hot solvent but insoluble upon cooling, allowing for the separation from more soluble impurities.

-

Chemical Reactivity and Derivatization

The reactivity of 2-Chloro-6-methylnicotinic acid is governed by its three functional groups: the carboxylic acid, the chloro substituent, and the pyridine ring. This allows for a range of chemical transformations.

Key Reaction Pathways

Sources

Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2-Chloro-6-methylnicotinic Acid (CAS 30529-70-5): A Cornerstone Intermediate for Synthesis

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-methylnicotinic acid (CAS 30529-70-5), a pivotal heterocyclic building block in modern organic synthesis. We will delve into its fundamental physicochemical properties, established synthesis protocols, and characteristic chemical reactivity. The core of this document focuses on the strategic application of this molecule in pharmaceutical and agrochemical research and development, with a particular emphasis on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety and handling procedures, and visual diagrams of key chemical transformations are provided to support researchers, scientists, and drug development professionals in leveraging this versatile intermediate.

2-Chloro-6-methylnicotinic acid, also known by its IUPAC name 2-chloro-6-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2] The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for a wide range of more complex molecules.[3] Its identity and core properties are summarized below.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

|---|---|

| CAS Number | 30529-70-5[1] |

| IUPAC Name | 2-chloro-6-methylpyridine-3-carboxylic acid[1][4] |

| Synonyms | 2-Chloro-6-methyl-3-pyridinecarboxylic acid[5][6] |

| Molecular Formula | C₇H₆ClNO₂[1][3][6] |

| Molecular Weight | 171.58 g/mol [1][3] |

| InChI Key | ACQXHCHKMFYDPM-UHFFFAOYSA-N[2][4] |

| SMILES | CC1=NC(=C(C=C1)C(=O)O)Cl[2] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White to pale/light yellow or beige crystalline powder | [3][7][8] |

| Melting Point | 151 - 161 °C | [3][7] |

| Boiling Point | 163 °C at 22 mmHg | [2][3] |

| Purity | ≥98% (Typical) | [3][6] |

| Storage | Store at room temperature in a dry, cool, well-ventilated place |[3][5][6] |

Synthesis and Manufacturing

The most direct and commonly cited laboratory-scale synthesis of 2-Chloro-6-methylnicotinic acid involves the chlorination of its hydroxylated precursor, 2-Hydroxy-6-methyl-nicotinic acid. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Workflow for Synthesis via Chlorination

Caption: Synthesis workflow for 2-Chloro-6-methylnicotinic acid.

Detailed Experimental Protocol: Synthesis from 2-Hydroxy-6-methyl-nicotinic acid[9]

-

Reaction Setup: In a suitable reaction vessel, charge 2-Hydroxy-6-methyl-nicotinic acid (1 equivalent, e.g., 3.6 g, 0.02 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 10 mL).

-

Heating: Heat the reaction mixture to 125°C and maintain this temperature for 2 hours. Monitor the reaction progress if desired.

-

Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Isolation: A solid precipitate will form. Collect the solid product by filtration.

-

Purification: Purify the crude solid by recrystallization from aqueous ethanol. This process yields fine, colorless needles of 2-chloro-6-methylnicotinic acid. A typical yield for this process is around 72%.[9]

Causality Insight: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form), replacing it with a chlorine atom to form the more synthetically versatile chloro-substituted product. Heating is necessary to overcome the activation energy of this transformation.

Chemical Reactivity and Key Transformations

The synthetic utility of 2-Chloro-6-methylnicotinic acid stems from the distinct reactivity of its three functional components: the carboxylic acid, the C2-chloro substituent, and the pyridine ring itself.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations such as esterification and amidation. The conversion to an amide is particularly relevant for creating derivatives for biological screening.

Protocol: Synthesis of 2-Chloro-6-methylnicotinamide [10]

-

Acid Chloride Formation: Stir a mixture of 2-chloro-6-methylnicotinic acid (1 equivalent, e.g., 5.0 g, 29 mmol) and oxalyl chloride ((COCl)₂) (1.5 equivalents, e.g., 3.8 mL, 44 mmol) in dichloromethane (DCM, 30 mL) at room temperature (20°C) for 2 hours.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude acid chloride.

-

Amidation: Dissolve the residue in tetrahydrofuran (THF, 30 mL) and add ammonium hydroxide (NH₄OH, 30 mL). Stir the mixture at room temperature for 2 hours.

-

Isolation: The resulting mixture can be filtered, and the filtrate concentrated under reduced pressure to yield the title compound, 2-chloro-6-methylnicotinamide.

Caption: Amide formation from 2-Chloro-6-methylnicotinic acid.

Reactions of the 2-Chloro Group: A Gateway to C-C Bond Formation

The chlorine atom at the 2-position of the pyridine ring is the molecule's most valuable handle for diversification. It is susceptible to nucleophilic substitution and, most importantly, serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions.[11] These reactions are foundational in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.[12]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the pyridine core and various aryl or vinyl groups.[13] While bromo-substituted pyridines are generally more reactive, the more cost-effective 2-chloro analog is a viable substrate, often requiring more robust catalytic systems.[11]

-

Mechanism Insight: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine ring. This is often the rate-determining step and is slower for chloro-substrates compared to bromo- or iodo-substrates due to the higher C-Cl bond strength.[14] This step is followed by transmetallation with an organoboron reagent (e.g., a boronic acid) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14]

-

Experimental Considerations: To achieve good yields with 2-chloro-pyridines, reaction conditions may need to be optimized. This often involves using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), higher reaction temperatures, and stronger bases compared to reactions with their bromo counterparts.[11]

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Applications in Research and Development

2-Chloro-6-methylnicotinic acid is not typically an end-product but rather a critical intermediate for building more complex, high-value molecules.[3]

-

Pharmaceutical Development: This compound is a key building block in the synthesis of various pharmaceuticals.[3] Its structure is integral to creating novel drug candidates, including those targeting neurological disorders.[3] The ability to functionalize the 2-position via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. Related 1,7-naphthyridine structures, synthesized using palladium-catalyzed reactions, have been identified as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), a target for treating asthma.[15]

-

Agrochemical Chemistry: The chloropyridine scaffold is prevalent in agrochemicals. 2-Chloro-6-methylnicotinic acid and its derivatives are used in the formulation of herbicides and pesticides.[3] The broader class of chloronicotinic acids serves as intermediates for major bioactive compounds, highlighting the importance of this structural motif in crop protection.[16]

Safety, Handling, and Storage

Proper handling of 2-Chloro-6-methylnicotinic acid is essential in a laboratory setting. It is classified as an irritant.

Table 3: GHS Hazard Information and Safety Precautions

| Category | Details |

|---|---|

| GHS Classification | Skin Irritation (Category 2) , H315: Causes skin irritation.[1][5]Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][5]Specific target organ toxicity — single exposure (Category 3) , H335: May cause respiratory irritation.[1][5] |

| Signal Word | Warning[1][5] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses/face shield).[5][17][18] |

| Handling | Use only outdoors or in a well-ventilated area.[5] Avoid breathing dust, mist, or spray.[5] Wash hands and skin thoroughly after handling.[5] Handle in accordance with good industrial hygiene and safety procedures.[5] |

| Storage | Keep container tightly closed when not in use.[5] Store in a dry, cool, and well-ventilated area.[5][8] Some suppliers recommend keeping contents under an inert gas.[5] |

| Fire Hazards | The compound is not considered a significant fire risk, but containers may burn.[17] Thermal decomposition can generate toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[5][8] |

| Incompatibilities | Strong oxidizing agents.[5] |

Conclusion

2-Chloro-6-methylnicotinic acid (CAS 30529-70-5) is a highly valuable and versatile intermediate for chemical synthesis. Its well-defined reactivity, particularly the capacity for functionalization at both the carboxylic acid group and the C2-chloro position, provides a robust platform for molecular diversification. Its demonstrated utility as a building block in the synthesis of pharmaceutical and agrochemical compounds underscores its importance to the research and development community. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables scientists to effectively harness this compound for the creation of novel and impactful molecules.

References

- 1. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-methylnicotinic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-6-methylnicotinic acid | 30529-70-5 [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chloro-6-methylnicotinic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Chloronicotinic Acid: Applications in Pesticides and its Biosynthesis by Amidase-Catalyzed Hydrolysis_Chemicalbook [chemicalbook.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. aaronchem.com [aaronchem.com]

A Spectroscopic Blueprint of 2-Chloro-6-methylnicotinic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Chloro-6-methylnicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the structural elucidation of this compound using a suite of spectroscopic techniques. While experimentally verified spectra are referenced where available, this guide also leverages established principles of spectroscopy and data from analogous structures to present a robust predictive analysis.

Molecular Structure and Key Features

2-Chloro-6-methylnicotinic acid possesses a substituted pyridine ring, a synthetically versatile scaffold. The strategic placement of a chloro group at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 3-position imparts distinct electronic and steric properties that are reflected in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid sample of 2-Chloro-6-methylnicotinic acid is placed directly on the diamond crystal of an ATR-FTIR spectrometer. A background spectrum of the clean crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Causality: The ATR technique is favored for its minimal sample preparation and the ability to analyze solid samples directly. The incident infrared beam penetrates a short distance into the sample, and the resulting attenuated beam provides a high-quality spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of 2-Chloro-6-methylnicotinic acid is predicted to exhibit the following key absorption bands:

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1560, ~1470 | Medium-Strong | C=C and C=N stretching | Pyridine Ring |

| ~2950 | Medium-Weak | C-H stretch (sp³) | Methyl Group |

| ~1450, ~1380 | Medium | C-H bend (sp³) | Methyl Group |

| ~830 | Medium | C-Cl stretch | Chloro Group |

-

Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The C=O stretching frequency may be slightly lower than that of a simple alkyl carboxylic acid due to conjugation with the pyridine ring. The pyridine ring vibrations are often complex and appear as a series of sharp to medium bands in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Approximately 5-10 mg of 2-Chloro-6-methylnicotinic acid is dissolved in 0.6-0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). The sample is placed in a 5 mm NMR tube and analyzed using a 400 MHz or higher field NMR spectrometer.

-

Causality: DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its exchangeable proton signal from residual water, which can be useful for identifying the acidic proton of the carboxylic acid. High-field magnets provide better signal dispersion and resolution.

The ¹H NMR spectrum of 2-Chloro-6-methylnicotinic acid is predicted to show three distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet, Broad | 1H | -COOH |

| ~8.2 | Doublet | 1H | H-4 |

| ~7.4 | Doublet | 1H | H-5 |

| ~2.6 | Singlet | 3H | -CH₃ |

-

Expert Insight: The carboxylic acid proton is expected to be highly deshielded and may appear as a broad singlet due to hydrogen bonding and exchange with any trace water in the solvent. The two aromatic protons (H-4 and H-5) will appear as doublets due to coupling with each other. The downfield shift of H-4 is attributed to the anisotropic effect of the adjacent carboxylic acid group. The methyl group protons will appear as a sharp singlet as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Causality: Proton decoupling removes the splitting of carbon signals by attached protons, making the spectrum easier to interpret and improving the signal-to-noise ratio.

The ¹³C NMR spectrum of 2-Chloro-6-methylnicotinic acid is predicted to display seven unique carbon signals:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~160 | C-6 |

| ~150 | C-2 |

| ~140 | C-4 |

| ~125 | C-3 |

| ~122 | C-5 |

| ~24 | -CH₃ |

-

Expert Insight: The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear furthest downfield. The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2 and C-6) will also be significantly downfield. The methyl carbon will be the most upfield signal. The assignments of the aromatic carbons can be confirmed using advanced 2D NMR techniques such as HSQC and HMBC.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of 2-Chloro-6-methylnicotinic acid in a volatile solvent is introduced into the mass spectrometer. In the ionization chamber, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z).

-

Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation is often predictable and provides valuable structural information.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 2-Chloro-6-methylnicotinic acid is expected to show a molecular ion peak and several key fragment ions.

| m/z (predicted) | Ion |

| 171/173 | [M]⁺˙ (Molecular Ion) |

| 126/128 | [M - COOH]⁺ |

| 136 | [M - Cl]⁺ |

| 156/158 | [M - CH₃]⁺ |

-

Expert Insight: The molecular ion peak will appear as a pair of peaks at m/z 171 and 173 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[1] The base peak is likely to be the result of the loss of the carboxylic acid group, a common fragmentation pathway for nicotinic acids, leading to a stable pyridyl cation.

Visualization of Key Fragmentation Pathways

Sources

2-Chloro-6-methylnicotinic acid molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-6-methylnicotinic Acid: Structure, Properties, and Synthetic Utility

Abstract

2-Chloro-6-methylnicotinic acid is a substituted pyridine derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a carboxylic acid, a methyl group, and a chlorine atom on the pyridine ring, imparts specific reactivity that is highly valued in the fields of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthetic protocols, and key applications, offering a technical resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Characteristics

2-Chloro-6-methylnicotinic acid, with the CAS Number 30529-70-5, is a solid substance typically appearing as a pale yellow to white crystalline powder.[1][2][3] The strategic placement of its functional groups is fundamental to its utility as a chemical building block. The chlorine atom at the 2-position activates the ring for nucleophilic substitution, while the carboxylic acid at the 3-position and the methyl group at the 6-position provide additional sites for chemical modification.

Molecular Structure

The molecular structure of 2-Chloro-6-methylnicotinic acid is defined by a pyridine ring substituted at the 2, 3, and 6 positions.

Caption: Molecular structure of 2-Chloro-6-methylnicotinic acid.

Core Properties

A summary of the essential physicochemical properties is provided below. These values are critical for designing reaction conditions and for purification protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1][4][5] |

| Molecular Weight | 171.58 g/mol | [1][4][5] |

| IUPAC Name | 2-chloro-6-methylpyridine-3-carboxylic acid | [4][6] |

| CAS Number | 30529-70-5 | [1][4] |

| Appearance | Pale to reddish yellow powder | [1] |

| Melting Point | 151 - 161 °C | [1][3] |

| Boiling Point | 163 °C at 22 mmHg | [1] |

| Purity | Typically ≥97-98% | [1] |

Synthesis and Chemical Reactivity

The synthesis of 2-Chloro-6-methylnicotinic acid is most commonly achieved through the chlorination of its corresponding hydroxyl precursor. This transformation is a standard and efficient method for introducing a halogen to the pyridine ring, which then serves as a versatile handle for subsequent reactions.

Synthetic Workflow: From Hydroxy to Chloro Derivative

The primary route involves the reaction of 2-Hydroxy-6-methyl-nicotinic acid with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). The hydroxyl group, being a poor leaving group, is converted into a better leaving group by the phosphorus oxychloride, facilitating nucleophilic substitution by the chloride ion.

Caption: Synthetic workflow for 2-Chloro-6-methylnicotinic acid.

Experimental Protocol: Synthesis from 2-Hydroxy-6-methyl-nicotinic acid

This protocol is based on established laboratory procedures for the chlorination of hydroxypyridines.[7]

Materials:

-

2-Hydroxy-6-methyl-nicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Aqueous ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 2-Hydroxy-6-methyl-nicotinic acid (0.02 mol) with phosphorus oxychloride (10 ml).

-

Heating: Heat the reaction mixture to 125 °C for 2 hours. The mixture should be stirred if possible. The rationale for this elevated temperature is to provide sufficient energy to overcome the activation barrier for the chlorination reaction.

-

Workup: After the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This step quenches the excess reactive phosphorus oxychloride.

-

Isolation: The solid product will precipitate out of the cold aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Recrystallize the crude solid from aqueous ethanol to yield the final product as colorless needles.[7] This step is crucial for removing any unreacted starting material and inorganic byproducts.

Applications in Drug Development and Agrochemicals

2-Chloro-6-methylnicotinic acid is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to participate in cross-coupling reactions and nucleophilic substitutions, allowing for the construction of more complex molecular architectures.

-

Pharmaceutical Development: This compound is a key building block in the synthesis of various pharmaceuticals. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-N, C-O, C-S, or C-C bonds. These reactions are fundamental in creating libraries of compounds for screening, particularly for agents targeting neurological disorders.[1] For instance, it is a reactant in the synthesis of 2-chloro-6-methylnicotinamide, another useful intermediate.[8]

-

Agricultural Chemistry: In the agrochemical sector, it is utilized in the development of novel herbicides and pesticides.[1] The pyridine core is a common scaffold in bioactive molecules, and the specific substitution pattern of this acid allows for the fine-tuning of a compound's efficacy and selectivity for its biological target, while also influencing its environmental persistence.[1]

Safety, Handling, and Storage

Due to its chemical reactivity, proper handling of 2-Chloro-6-methylnicotinic acid is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following GHS hazard statements:

Recommended Handling and Storage Protocol

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

Handling:

-

Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

-

Avoid direct contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with plenty of water.[2][11]

-

Wash hands thoroughly with soap and water after handling.[9][10]

Storage:

-

Store at room temperature in a dry, cool, and well-ventilated place.[1][5][9]

-

Keep the container tightly sealed to prevent moisture absorption and contamination.[9]

Conclusion

2-Chloro-6-methylnicotinic acid is a versatile and valuable chemical intermediate. Its well-defined structure and predictable reactivity make it a reliable building block for synthesizing a wide range of target molecules in the pharmaceutical and agricultural industries. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylnicotinic acid. PubChem Compound Database. Retrieved from [Link]

-

Stenutz. (n.d.). 2-chloro-6-methylnicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-Chloro-6-methylnicotinic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-Chloro-6-methylnicotinic acid | 30529-70-5 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of 2-Chloro-6-methylnicotinic Acid Derivatives

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many functionalized variants, 2-Chloro-6-methylnicotinic acid stands out as a versatile and highly valuable synthetic intermediate. Its unique substitution pattern—featuring a reactive chlorine atom, a directing carboxylic acid group, and a methyl group—provides a robust platform for the development of a diverse array of derivatives. This guide synthesizes current research to provide an in-depth exploration of the significant biological activities exhibited by these derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships, offering field-proven insights and detailed experimental protocols to empower researchers in the pursuit of novel therapeutics.

The 2-Chloro-6-methylnicotinic Acid Scaffold: A Gateway to Bioactivity

2-Chloro-6-methylnicotinic acid (C7H6ClNO2) is not merely a chemical compound; it is a strategic starting point for combinatorial chemistry and targeted drug design.[1][2][3][4] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups (amines, thiols, alcohols), thereby creating extensive chemical diversity. The carboxylic acid at the 3-position is readily converted into esters, amides, and hydrazides, further expanding the molecular landscape. This inherent reactivity makes it an important intermediate for synthesizing a variety of biologically active molecules.[5][6]

1.1. Core Synthesis Strategy

The foundational step is the synthesis of the core scaffold itself. A common and effective method involves the chlorination of the corresponding hydroxypyridine precursor.

This protocol describes a standard laboratory procedure for the synthesis of the title compound from 2-Hydroxy-6-methyl-nicotinic acid.

Materials:

-

2-Hydroxy-6-methyl-nicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Aqueous ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Combine 2-Hydroxy-6-methyl-nicotinic acid (e.g., 3.6 g, 0.02 mol) and phosphorus oxychloride (e.g., 10 ml) in a round-bottom flask.[7]

-

Heat the reaction mixture to 125°C for 2 hours under a reflux condenser.[7]

-

Causality Note: Heating with POCl₃ is a classic method for converting a hydroxyl group on a pyridine ring to a chlorine atom. The excess POCl₃ serves as both the chlorinating agent and the solvent.

-

After cooling, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment.

-

A solid precipitate of 2-chloro-6-methylnicotinic acid will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.[7]

-

Recrystallize the crude product from aqueous ethanol to yield purified, colorless needles of 2-chloro-6-methylnicotinic acid. A typical yield is around 72%.[7]

-

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

1.2. General Derivatization Workflow

The true potential of the scaffold is unlocked through its derivatization. The following workflow illustrates the primary synthetic pathways emanating from the core molecule.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by nicotinic acid derivatives.

3.2. Quantitative Anti-inflammatory Data

The in vivo efficacy of these compounds is often measured using the carrageenan-induced paw edema test in rats, which quantifies the reduction in swelling.

| Compound Class | Key Structural Feature | Max. Inflammation Reduction (%) | Time Post-Administration | Reference |

| Isonicotinoyl Hydrazides* | Isonicotinoyl core | 95.9% (at 25 µg/mL) | In vitro (ROS) | [8] |

| 2-Anilino Nicotinic Acid | meta-Chloro substituent | 95.37% | 30 min | [9] |

| 2-Anilino Nicotinic Acid | 4-Pyridyl moiety | 80% | 1 hour | [9] |

Note: While based on the isonicotinoyl isomer, these results demonstrate the high anti-inflammatory potential of this class of compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

The search for more selective and effective anticancer agents is a major focus of drug discovery. [10]Nicotinic acid derivatives have been designed as cytotoxic agents that can selectively target cancer cells by interfering with critical signaling pathways, such as those mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). [11]

4.1. Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. By inhibiting VEGFR-2, certain nicotinic acid derivatives can cut off a tumor's blood supply, leading to apoptosis (programmed cell death).

One study identified a novel nicotinic acid derivative, compound 5c , that demonstrated potent VEGFR-2 inhibition with an IC₅₀ of 0.068 µM. [11]This compound was shown to reduce total and phosphorylated VEGFR-2 levels and induce apoptosis, confirmed by a 4.3-fold increase in caspase-3 levels. [11]

Caption: Mechanism of anticancer action via VEGFR-2 inhibition.

4.2. Quantitative Anticancer Data

The cytotoxic potential of these compounds is measured by their IC₅₀ values, the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| 5c (Nicotinic Acid Derivative) | HCT-15 (Colon) | Potent (specific value not stated) | VEGFR-2 Inhibition | [11] |

| 5c (Nicotinic Acid Derivative) | PC-3 (Prostate) | Potent (specific value not stated) | VEGFR-2 Inhibition | [11] |

| 5c (Nicotinic Acid Derivative) | VEGFR-2 Enzyme Assay | 0.068 | Direct Inhibition | [11] |

| Chlorochalcones | MCF-7 (Breast) | 15.3 - 63.9 | ROS Modulation, Apoptosis | [12] |

| Chlorochalcones | MDA-MB-231 (Breast) | (Varies) | ROS Modulation, Apoptosis | [12] |

Note: Chlorochalcones are included to illustrate the broader potential of chloro-substituted aromatic compounds as anticancer agents.

Conclusion and Future Perspectives

The 2-Chloro-6-methylnicotinic acid scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a wide spectrum of potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The chemical versatility of the scaffold allows for fine-tuning of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Expanding Chemical Diversity: Exploring novel nucleophilic substitutions at the C2 position and creating more complex amide and ester linkages at the C3 position.

-

Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent antimicrobial and anticancer compounds.

-

In Vivo Efficacy and Safety: Advancing lead compounds into animal models to evaluate their therapeutic efficacy, toxicity, and overall safety profiles.

-

Combination Therapies: Investigating the potential synergistic effects of these derivatives when used in combination with existing drugs.

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals are well-equipped to unlock the full therapeutic potential of this promising class of compounds.

References

- ChemicalBook. (n.d.). 2-CHLORO-6-METHYLNICOTINAMIDE synthesis.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid.

- IntechOpen. (2018). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes.

- PubMed. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.

- PubMed Central. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors.

- MDPI. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity.

- Thieme Connect. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.

- Preprints.org. (2025). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives.

- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.

- ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.

- ChemicalBook. (n.d.). Methyl 6-chloro-2-Methylnicotinate synthesis.

- PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid.

- PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate.

- Bentham Science. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.

- PubMed. (2010). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity.

- Benchchem. (n.d.). Potential Antimicrobial Activity of 2-Bromo-6-Methylisonicotinic Acid: A Technical Whitepaper.

- BUE Scholar. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.

- PubMed Central. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.

- PubMed Central. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.

- MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

- MDPI. (2025). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells.

- MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- Santa Cruz Biotechnology. (n.d.). Methyl 2-chloro-6-methylnicotinate.

- Amerigo Scientific. (n.d.). 2-Chloro-6-methylnicotinic acid.

- ChemScene. (n.d.). 2-Chloro-6-methylnicotinic acid.

- MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.

- MDPI. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.

- BLD Pharm. (n.d.). 2-Chloro-6-methylnicotinic acid.

- PubChem. (n.d.). 2-Chloro-6-(methylthio)nicotinic acid.

- Google Patents. (1984). Process for the preparation of 6-methyl-nicotinic-acid esters.

Sources

- 1. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-methylnicotinic acid - Amerigo Scientific [amerigoscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. 30529-70-5|2-Chloro-6-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-6-methylnicotinic Acid

This document provides a comprehensive technical overview of the safety protocols and potential hazards associated with 2-Chloro-6-methylnicotinic acid (CAS No: 30529-70-5). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in the laboratory.

Executive Summary: Hazard Profile

2-Chloro-6-methylnicotinic acid is a solid organic compound primarily used in laboratory chemical synthesis and research.[1] While extensive toxicological data is not available, the compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are significant irritation to the skin, eyes, and respiratory tract.[1][2][3] Proper handling, appropriate personal protective equipment (PPE), and adherence to established emergency protocols are critical to mitigate risks associated with its use. Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][4]

GHS Hazard Identification and Classification

Understanding the GHS classification is the foundational step in risk assessment. 2-Chloro-6-methylnicotinic acid is consistently classified by multiple suppliers and regulatory bodies with the following hazards.

GHS Label Elements:

Hazard Statements:

Precautionary Statements (Selected): A comprehensive list of precautionary statements is available on the substance's Safety Data Sheet (SDS). Key preventative and response statements include:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7]

Hazard Identification & Mitigation Workflow

The following diagram illustrates the logical workflow from hazard recognition to the implementation of appropriate safety measures.

Caption: Incompatibility with oxidizers and hazardous thermal decomposition products.

Emergency Response Protocols

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the Safety Data Sheet to the attending physician. [1][6]* Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [1][4][6]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. [1][4]If skin irritation persists, get medical advice. [1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [1][4][6]Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. [1][4]Rinse the mouth with water. Never give anything by mouth to an unconscious person. [1][4]Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). [1][4]* Specific Hazards: The compound is combustible and thermal decomposition releases toxic fumes (COx, NOx, HCl). [1][3][4]* Protective Equipment: Firefighters must wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA). [1]

Accidental Release Measures (Spills)

-

Evacuate: Evacuate unnecessary personnel from the spill area. [1]2. Ventilate: Ensure adequate ventilation.

-

Protect: Responders must wear appropriate PPE as described in Section 4, including respiratory protection. [1][6]Do not attempt to clean up a spill without suitable protective equipment. [1]4. Contain: Prevent the spill from entering drains or public waters. [1][7]5. Clean-up: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal. [1][4]Avoid actions that generate dust. [7]6. Decontaminate: Clean the spill area thoroughly once the material has been removed.

Emergency Response Decision Tree

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2-Chloro-6-methylnicotinic acid | 30529-70-5 [sigmaaldrich.com]

- 6. aaronchem.com [aaronchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylnicotinic Acid from 2-Methyl-5-ethylpyridine

This guide provides a comprehensive overview of the synthetic pathway for producing 2-Chloro-6-methylnicotinic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of antiviral drugs like Nevirapine.[1][2][3][4] The synthesis commences with the readily available starting material, 2-methyl-5-ethylpyridine. The process involves a two-step reaction sequence: the selective oxidation of the ethyl group to a carboxylic acid, followed by the chlorination of the pyridine ring. This document will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that ensure a high-yield and high-purity synthesis.

Strategic Overview of the Synthetic Pathway

The transformation of 2-methyl-5-ethylpyridine to 2-Chloro-6-methylnicotinic acid is a well-established route that hinges on two pivotal chemical reactions. The initial step focuses on the selective oxidation of the ethyl side chain at the 5-position of the pyridine ring to a carboxylic acid, yielding 6-methylnicotinic acid. The subsequent step involves the chlorination of the 2-position of the pyridine ring to afford the final product.

Caption: Overall synthetic workflow from 2-methyl-5-ethylpyridine.

Part 1: Selective Oxidation of 2-Methyl-5-ethylpyridine

The selective oxidation of the ethyl group in 2-methyl-5-ethylpyridine to a carboxylic acid is the cornerstone of this synthesis. The methyl group at the 2-position remains intact due to the directing effects of the pyridine nitrogen and the reaction conditions employed. Several oxidizing agents can be utilized for this transformation, with nitric acid in the presence of sulfuric acid being a common and effective choice.[5][6][7][8][9]

Causality of Experimental Choices

The use of a strong oxidizing agent like nitric acid is essential to cleave the carbon-carbon bond of the ethyl group and form the carboxylic acid. Sulfuric acid serves multiple roles in this reaction. It protonates the pyridine nitrogen, rendering the ring more resistant to oxidation. Additionally, it acts as a dehydrating agent, which can be crucial for driving the reaction to completion. The reaction temperature is a critical parameter that must be carefully controlled to ensure selective oxidation of the ethyl group without significant degradation of the starting material or product.

Experimental Protocol: Synthesis of 6-Methylnicotinic Acid

The following protocol is a representative example of the oxidation of 2-methyl-5-ethylpyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-5-ethylpyridine | 121.18 | 121.2 g | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 294.2 g | 3.0 |

| Nitric Acid (65%) | 63.01 | 384.6 g | 4.0 |

| Ammonium Vanadate | 116.98 | 0.5 g | 0.004 |

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, dropping funnel, and a distillation setup, carefully add sulfuric acid and ammonium vanadate.

-

Cool the mixture in an ice bath and slowly add 2-methyl-5-ethylpyridine while maintaining the temperature below 20°C.

-

Heat the reaction mixture to 150-160°C.

-

Add nitric acid dropwise over a period of 5-6 hours, ensuring that the temperature remains within the specified range.[5] During the addition, water and excess nitric acid will distill off.

-

After the addition is complete, continue heating for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution to precipitate the 6-methylnicotinic acid.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the crude product.

-

Recrystallization from a suitable solvent, such as ethanol or water, can be performed for further purification.

Part 2: Chlorination of 6-Methylnicotinic Acid

The second step of the synthesis involves the chlorination of the 2-position of the 6-methylnicotinic acid. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10] The reaction proceeds via the formation of an intermediate that is more susceptible to nucleophilic attack by a chloride ion.

Mechanistic Insights

The chlorination of pyridines often requires harsh conditions due to the electron-deficient nature of the pyridine ring. In this case, the carboxylic acid group can first react with the chlorinating agent to form an acyl chloride or a related activated species. This activation facilitates the subsequent chlorination of the pyridine ring at the 2-position.

Caption: Simplified mechanism of the chlorination step.

Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinic Acid

The following protocol outlines a typical procedure for the chlorination of 6-methylnicotinic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Methylnicotinic Acid | 137.14 | 13.7 g | 0.1 |

| Phosphorus Oxychloride | 153.33 | 46.0 g (30 mL) | 0.3 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 6-methylnicotinic acid.

-

Carefully add phosphorus oxychloride to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain it for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

The 2-Chloro-6-methylnicotinic acid will precipitate out of the solution.

-

Filter the solid, wash it thoroughly with cold water to remove any residual phosphorus-containing acids, and dry it under vacuum.

-

The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to obtain a purified product. A yield of around 72% can be expected.[10]

Conclusion

The synthesis of 2-Chloro-6-methylnicotinic acid from 2-methyl-5-ethylpyridine is a robust and scalable process that is of significant importance in the pharmaceutical industry. By carefully controlling the reaction conditions for both the oxidation and chlorination steps, it is possible to achieve high yields of the desired product. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 5. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 8. EP0128279A2 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 9. JP2002003476A - Method of manufacturing 6-methyl nicotinic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

The Strategic Utility of 2-Chloro-6-methylnicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery and development, the identification and strategic utilization of versatile chemical scaffolds are paramount to the efficient synthesis of novel therapeutic agents. 2-Chloro-6-methylnicotinic acid, a substituted pyridine derivative, has emerged as a significant building block in medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom at the 2-position, a carboxylic acid at the 3-position, and a methyl group at the 6-position, provides a trifecta of functional handles for chemical modification. This guide delves into the core applications of 2-Chloro-6-methylnicotinic acid, offering insights into its role in the synthesis of kinase inhibitors, and its potential in developing antimicrobial and anti-inflammatory agents. We will explore the causality behind experimental choices in its derivatization and provide actionable protocols for its application in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Chloro-6-methylnicotinic acid is crucial for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 30529-70-5 | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in many organic solvents | General knowledge |

Core Application I: A Cornerstone in Kinase Inhibitor Synthesis

The pyridine core is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases. 2-Chloro-6-methylnicotinic acid serves as a valuable starting material for the synthesis of a range of kinase inhibitors, most notably exemplified by its structural relationship to the potent dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).[2][3]

The Bcr-Abl Signaling Axis: A Prime Target

Chronic Myeloid Leukemia (CML) is driven by the constitutively active Bcr-Abl fusion protein, a tyrosine kinase that promotes uncontrolled cell proliferation and survival.[4] Dasatinib is a highly effective therapeutic that inhibits Bcr-Abl, along with other kinases such as the SRC family kinases.[4][5] The mechanism of action involves blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade.[4]

The following diagram illustrates the simplified Bcr-Abl signaling pathway and the point of inhibition by Dasatinib, a key application area for scaffolds derived from 2-chloro-6-methyl-phenyl analogues.

Caption: Bcr-Abl Signaling Pathway and Inhibition by Dasatinib.

Synthetic Strategy: Leveraging the 2-Chloro-6-methylnicotinic Acid Scaffold

The synthesis of kinase inhibitors like Dasatinib involves the strategic coupling of various heterocyclic systems. 2-Chloro-6-methylnicotinic acid provides a key starting point for constructing the core structures of these inhibitors. The chloro group at the 2-position is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in many drug molecules.

Core Application II: A Scaffold for Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Nicotinic acid and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. While specific studies on 2-Chloro-6-methylnicotinic acid derivatives are emerging, the broader class of nicotinamides shows promise.

Evidence from Related Scaffolds

Recent studies have highlighted the antimicrobial potential of nicotinamide derivatives. For instance, certain 2-chloronicotinamides have shown moderate to high efficacy against various bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[6] Furthermore, some nicotinamide derivatives have exhibited potent antifungal activity against Candida albicans, including fluconazole-resistant strains, by disrupting the fungal cell wall.[1]

The following table summarizes the antimicrobial activity of some representative nicotinamide derivatives, indicating the potential for derivatives of 2-Chloro-6-methylnicotinic acid.

| Compound | Target Organism | MIC (µM) | Source |

| N-(2-bromophenyl)-2-chloronicotinamide | E. faecalis | 32 | [6] |

| Nicotinamide Derivative 16g | C. albicans (Fluconazole-resistant) | 0.125–1 µg/mL | [1] |

| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Moderate to Substantial | [7] |

Core Application III: A Platform for Anti-inflammatory Drug Discovery

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key focus of medicinal chemistry. Nicotinic acid itself has known anti-inflammatory properties, and its derivatives are being explored as potential therapeutics.

Insights from Nicotinic Acid Amides

Studies on nicotinoyl amides have demonstrated their potential as anti-inflammatory agents. For example, N-adamantylamide derivatives of nicotinic acid have shown anti-inflammatory effects in experimental models.[8] The mechanism of action for many of these derivatives is still under investigation, but may involve the modulation of inflammatory signaling pathways. The structural features of 2-Chloro-6-methylnicotinic acid make it an attractive starting point for the synthesis of novel amides with potentially enhanced anti-inflammatory activity.

Experimental Protocols: A Guide to Synthetic Transformations

The versatility of 2-Chloro-6-methylnicotinic acid stems from the reactivity of its functional groups. The following protocols provide a starting point for key synthetic transformations.

Protocol 1: Synthesis of 2-Chloro-6-methylnicotinamide

This protocol details the conversion of the carboxylic acid to a primary amide, a common step in generating bioactive molecules.

Caption: Workflow for the synthesis of 2-Chloro-6-methylnicotinamide.

Step-by-Step Methodology:

-

To a solution of 2-Chloro-6-methylnicotinic acid (5.0 g, 29 mmol) in dichloromethane (DCM, 30 mL), add oxalyl chloride ((COCl)₂, 3.8 mL, 44 mmol).

-

Stir the mixture at 20°C for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the crude acid chloride.

-

To the residue, add tetrahydrofuran (THF, 30 mL) and ammonium hydroxide (NH₄OH, 30 mL).

-

Stir the resulting mixture at 20°C for 2 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain 2-Chloro-6-methylnicotinamide.[4]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The chloro group at the 2-position can be substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Caption: General workflow for the Suzuki-Miyaura coupling of 2-Chloro-6-methylnicotinic acid.

Step-by-Step Methodology (General Procedure):

-

In a reaction vessel, combine 2-Chloro-6-methylnicotinic acid (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the mixture to a temperature of 80-100°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and acidify with an acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield the 2-aryl-6-methylnicotinic acid derivative.[9][10][11]

Conclusion and Future Perspectives

2-Chloro-6-methylnicotinic acid is a chemical scaffold of significant strategic value in medicinal chemistry. Its utility as a precursor for potent kinase inhibitors is well-supported by its structural relationship to approved drugs like Dasatinib. Furthermore, the broader biological activities of nicotinic acid derivatives suggest a promising future for 2-Chloro-6-methylnicotinic acid in the development of novel antimicrobial and anti-inflammatory agents. The synthetic accessibility and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries for drug discovery programs. Further exploration of the structure-activity relationships of its derivatives is warranted and is expected to unveil new therapeutic leads.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?[Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

-

Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]

-

Konaklieva, M. I. (2021). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 26(22), 6955. [Link]

-

Shah, N. P., et al. (2004). Discovery of a new class of multi-targeted kinase inhibitors with potent in vitro and in vivo antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

-

ResearchGate. (2008). Effect of dasatinib on the BCR-ABL signaling pathway. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

-

Kafa, N., et al. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 26(22), 6955. [Link]

-

NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

AACR Journals. (2012). Molecular Pathways: BCR-ABL. [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid. Compound Summary for CID 121724. [Link]

-

ResearchGate. (2021, November 3). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. [Link]

-

ResearchGate. (2024, August 25). Synthesis and Anti-Inflammatory Activity of New Nicotinoyl Amides. [Link]

Sources

- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to 2-Chloro-6-methylnicotinic Acid: A Core Intermediate in Modern Agrochemical Synthesis

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Chlorinated pyridine carboxylic acids are a cornerstone of modern agrochemical design, serving as versatile scaffolds for a multitude of high-value fungicides, herbicides, and insecticides. Among these, 2-Chloro-6-methylnicotinic acid stands out as a strategic intermediate. Its unique substitution pattern—featuring a reactive chlorine atom at the 2-position for nucleophilic substitution, a carboxylic acid at the 3-position for amide coupling, and a methyl group at the 6-position for modulating electronic properties and metabolic stability—makes it a valuable building block. This technical guide provides an in-depth exploration of the synthesis of 2-Chloro-6-methylnicotinic acid, elucidates its primary application in the formation of fungicidal carboxamides, and uses the synthesis of the major fungicide Boscalid as an authoritative case study to demonstrate the synthetic principles involved.

The Strategic Importance of Chlorinated Nicotinic Acids in Agrochemicals

The pyridine ring is a privileged structure in bio-active molecule discovery. Its inclusion in a molecule can enhance water solubility, improve membrane penetration, and provide a key site for metabolic activity or resistance to degradation. The strategic placement of functional groups dramatically influences the final product's mode of action and efficacy.